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Compound of Interest

Compound Name: ADL5859

Cat. No.: B1665028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional

activity of ADL5859, a selective agonist for the delta-opioid receptor (DOR). The information is

curated for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Quantitative Data
The binding affinity and functional potency of ADL5859 at the delta-opioid receptor, along with

its activity at other relevant targets, are summarized below.

Parameter Value Target/Assay

Binding Affinity (Ki) 0.84 nM
Delta-Opioid Receptor (DOR)

[1][2]

Functional Potency (EC50) 20 nM
Delta-Opioid Receptor (DOR)

Activation[1][2]

Off-Target Activity (IC50) 78 µM hERG Channel Inhibition[1]

Off-Target Activity (IC50) 43 µM
Cytochrome P450 2D6

(CYP2D6) Inhibition[1]

ADL5859 demonstrates high potency and selectivity for the delta-opioid receptor, with a

binding affinity in the sub-nanomolar range and functional activation in the low nanomolar
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range.[1][2] Notably, its inhibitory activity at the hERG channel and CYP2D6 enzyme occurs at

significantly higher concentrations, suggesting a favorable selectivity window.

Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding

affinity and functional activity of compounds like ADL5859 at the delta-opioid receptor.

Radioligand Competition Binding Assay for Delta-Opioid
Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

Membranes are prepared from cells or tissues endogenously or recombinantly expressing

the delta-opioid receptor.

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the

membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

The reaction mixture contains the prepared membranes, a fixed concentration of a selective

DOR radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test

compound (ADL5859).[3][4]

The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific

temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[4]

3. Separation of Bound and Free Radioligand:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.
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4. Quantification and Data Analysis:

The amount of radioactivity trapped on the filters is quantified using liquid scintillation

counting.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

DOR ligand.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Assay: cAMP Accumulation for Gi-Coupled
Receptors
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to

inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi-

coupled delta-opioid receptor.

1. Cell Culture and Treatment:

Cells expressing the delta-opioid receptor are cultured in appropriate media.

On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX)

to prevent cAMP degradation.

To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels

are first stimulated using an adenylyl cyclase activator such as forskolin.[5]

2. Agonist Stimulation:

The cells are then incubated with varying concentrations of the test agonist (ADL5859).

3. Cell Lysis and cAMP Measurement:
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Following incubation, the cells are lysed to release the intracellular cAMP.

The concentration of cAMP in the cell lysate is measured using various methods, such as

competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved

fluorescence (HTRF).[6][7]

4. Data Analysis:

A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP

levels against the concentration of the test agonist.

The EC50 value, which is the concentration of the agonist that produces 50% of its maximal

inhibitory effect, is determined from this curve using non-linear regression.

Visualizations
Experimental Workflow: Radioligand Binding Assay

Membrane Preparation Binding Assay Data Analysis

Homogenize DOR-expressing cells/tissue Centrifuge and wash to isolate membranes Incubate membranes with [3H]naltrindole and ADL5859 Separate bound from free radioligand via filtration Quantify radioactivity with scintillation counting Calculate IC50 from competition curve Determine Ki using Cheng-Prusoff equation
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Caption: Workflow for determining ADL5859 binding affinity.

Signaling Pathway of ADL5859 at the Delta-Opioid
Receptor
ADL5859 is a G protein-biased agonist of the delta-opioid receptor.[8] Upon binding, it

preferentially activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase

and a subsequent decrease in intracellular cAMP levels. This biased agonism is noteworthy as

ADL5859 does not significantly induce β-arrestin recruitment or receptor internalization, which

are associated with some of the undesirable side effects of other opioid agonists.[8][9]
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Caption: ADL5859's G protein-biased signaling at the DOR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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